LDN-214117 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor kinase. [, , , ] This compound is classified as a small molecule kinase inhibitor and has emerged as a valuable tool in scientific research, particularly in oncology, due to its association with various cancers like diffuse intrinsic pontine glioma (DIPG) and lung adenocarcinoma. [, , , , ]
LDN-214117 is a chemical compound recognized for its potent inhibitory effects on the activin-like kinase 2 receptor, a member of the bone morphogenetic protein (BMP) receptor family. This compound is particularly significant in the context of conditions such as fibrodysplasia ossificans progressiva, where it may serve as a therapeutic agent. The compound's chemical structure is characterized by a complex arrangement that contributes to its biological activity.
Source and Classification
LDN-214117 has been classified as an alkaloid and is primarily sourced from synthetic processes. It is categorized under small molecule inhibitors, specifically targeting the BMP type I receptor kinase ALK2. The compound's chemical formula is , with a molecular weight of approximately 419.5 g/mol .
The synthesis of LDN-214117 involves multiple steps, typically starting from commercially available precursors. The general synthetic route may include:
The specific reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
LDN-214117 features a complex molecular structure that includes:
The structural representation can be summarized as follows:
This structure allows for specific interactions with the ALK2 receptor, contributing to its inhibitory activity .
LDN-214117 primarily participates in biochemical reactions as an inhibitor rather than undergoing traditional organic reactions. Its mechanism involves binding to the ALK2 receptor, preventing its activation by endogenous ligands such as BMPs. The inhibition is characterized by:
Quantitative analysis shows that LDN-214117 exhibits an IC50 value of approximately 24 nM against ALK2, indicating its high potency .
The mechanism of action for LDN-214117 involves several key steps:
Studies indicate that this mechanism can lead to reduced bone formation in models of fibrodysplasia ossificans progressiva .
LDN-214117 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and potential therapeutic formulations .
LDN-214117 has garnered attention in various scientific fields due to its specific action on ALK2:
LDN-214117 (C₂₅H₂₉N₃O₃) is a potent and selective small-molecule inhibitor of activin receptor-like kinase-2 (ALK2), a serine/threonine kinase receptor encoded by the ACVR1 gene. As a pyridine-based compound, it represents a second-generation ALK2 inhibitor designed to overcome limitations of earlier chemotypes. Its discovery marked a significant advancement in targeting dysregulated bone morphogenetic protein (BMP) signaling pathways implicated in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). With an IC₅₀ of 24 nM against ALK2 and >100-fold selectivity over ALK3 and ALK5, LDN-214117 offers a refined tool for probing pathological BMP signaling [5] [10].
Table 1: Key Properties of LDN-214117
Property | Value | ||
---|---|---|---|
Chemical Formula | C₂₅H₂₉N₃O₃ | ||
Molecular Weight | 419.52 g/mol | ||
ALK2 Inhibition (IC₅₀) | 24 nM | ||
BMP6 Inhibition (IC₅₀) | 100 nM | ||
Brain Penetration | High (Preclinically demonstrated) | ||
Primary Therapeutic Targets | FOP, DIPG |
The development of ALK2 inhibitors originated with dorsomorphin, identified in 2008 through zebrafish BMP signaling screens. Though potent, its poor selectivity (inhibiting ALK2, ALK3, and ALK6) and pharmacokinetic limitations hindered clinical utility. This spurred efforts to design more selective inhibitors:
Table 2: Evolution of ALK2 Inhibitors
Generation | Representative Compound | Key Advantages | Limitations | ||
---|---|---|---|---|---|
Prototype | Dorsomorphin | First BMP pathway inhibitor | Low selectivity; poor PK properties | ||
First-Gen | LDN-193189 | Improved potency (IC₅₀ ~5-10 nM) | Inhibits ALK1/2/3/6; moderate brain penetration | ||
Second-Gen | LDN-214117 | High selectivity for ALK2 (IC₅₀=24 nM); oral bioavailability; brain penetration | Reduced activity against some ALK2 mutants |
This evolution prioritized kinase selectivity, oral bioavailability, and blood-brain barrier penetration—critical for targeting CNS pathologies like DIPG [2] [6].
BMPs belong to the TGF-β superfamily and signal through type I (ALK1-7) and type II serine/threonine kinase receptors. Canonical signaling phosphorylates SMAD1/5/8, which complexes with SMAD4 to regulate gene transcription (e.g., ID1, ID2). Dysregulation causes:
LDN-214117’s selectivity for BMP6 (IC₅₀=100 nM) over BMP2/4 or TGF-β (IC₅₀=16 μM) is crucial, as BMP6 overexpression correlates with FOP flare-ups and DIPG progression [5] [10].
FOP Rationale:Mutant ALK2 is the primary disease driver in FOP. Inhibiting its kinase activity:
LDN-214117’s brain penetration enables DIPG targeting, evidenced by extended survival in orthotopic xenograft models. Its oral bioavailability further supports clinical translation [2] [10].
Table 3: Pathogenic Mechanisms of ALK2 in FOP vs. DIPG
Disease | Key Mutations | Downstream Effects | LDN-214117’s Action | ||
---|---|---|---|---|---|
FOP | ACVR1^R206H^ (95%) | Activin A-dependent SMAD1/5/8 activation; HO | Inhibits mutant ALK2; blocks SMAD signaling | ||
DIPG | ACVR1^R206H^/G328V/W | ID1/2 upregulation; PI3K pathway activation | Reduces tumor viability; crosses BBB |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7